molecular formula C22H19FN2O5 B4146019 4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B4146019
M. Wt: 410.4 g/mol
InChI Key: MLLOHPBHULISFG-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinyl group, a fluorophenyl group, and a pyrrolidinecarboxylate group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrrolidinyl and fluorophenyl precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include alkyl halides, amides, and esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)-3-methylphenyl] 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5/c1-13-10-17(6-7-18(13)25-19(26)8-9-20(25)27)30-22(29)14-11-21(28)24(12-14)16-4-2-15(23)3-5-16/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLOHPBHULISFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
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4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
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4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
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4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
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4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 6
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4-(2,5-Dioxopyrrolidin-1-yl)-3-methylphenyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

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